molecular formula C16H14N4OS4 B11673781 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B11673781
M. Wt: 406.6 g/mol
InChI Key: HCVPOOOZHSNVOR-RQZCQDPDSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves multiple steps

    Formation of Thiadiazole Ring: The synthesis starts with the reaction of hydrazine hydrate with carbon disulfide in the presence of an alcoholic base to form 1,3,4-thiadiazole-2-thiol.

    Introduction of Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylsulfanyl group.

    Formation of Acetohydrazide: The intermediate product is further reacted with acetic anhydride to form the acetohydrazide derivative.

    Introduction of Thienylmethylidene Group: Finally, the acetohydrazide derivative is reacted with 2-thiophenecarboxaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

While the detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the hydrazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl or thienylmethylidene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives, reduced hydrazide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.

Comparison with Similar Compounds

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide can be compared with other thiadiazole derivatives:

    2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide: Similar structure but with a dimethoxyphenyl group instead of a thienylmethylidene group.

    2-({[3-Benzylsulfanyl-5-(p-tolyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol: Contains a triazole ring instead of a thiadiazole ring.

    2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Features a triazole ring and a thiazole ring.

These comparisons highlight the uniqueness of the target compound, particularly its combination of a thiadiazole ring with benzylsulfanyl and thienylmethylidene groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4OS4

Molecular Weight

406.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H14N4OS4/c21-14(18-17-9-13-7-4-8-22-13)11-24-16-20-19-15(25-16)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,21)/b17-9+

InChI Key

HCVPOOOZHSNVOR-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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